TAAR1 Agonist Potency: Ortho-Iodo Substitution Maintains Endogenous-Level Activation
2-(2-Iodophenyl)ethanamine activates human TAAR1 with an EC50 of 103 nM, which is comparable to the endogenous ligand β-phenylethylamine (β-PEA, EC50 = 106 ± 5 nM) [1][2]. Structure-activity relationship (SAR) studies have established that small substituents at the ortho position of the phenyl ring can yield TAAR1 potencies as good as or better than β-PEA, whereas substitutions at the meta or para positions generally reduce potency [2]. This quantitative parity confirms that the ortho-iodo congener retains the native receptor activation profile, a prerequisite for studies aiming to probe endogenous TAAR1 signaling without introducing a potency bias.
| Evidence Dimension | TAAR1 agonist potency (EC50) |
|---|---|
| Target Compound Data | 103 nM |
| Comparator Or Baseline | β-Phenylethylamine (β-PEA): 106 ± 5 nM |
| Quantified Difference | −3 nM (within experimental error; not significantly different) |
| Conditions | Human TAAR1 expressed in RD-HGA16 CHO-K1 cells co-expressed with Gα16 protein; cAMP accumulation assay |
Why This Matters
Demonstrates that the ortho-iodo substituent does not impair TAAR1 agonism, enabling direct comparison with endogenous trace amine signaling without confounding potency shifts.
- [1] BindingDB. BDBM50262756: 2-(2-Iodophenyl)ethylamine (CHEMBL476517). EC50 103 nM at human TAAR1. View Source
- [2] Wainscott DB, et al. Pharmacologic characterization of the cloned human trace amine-associated receptor1 (TAAR1) and evidence for species differences with the rat TAAR1. J Pharmacol Exp Ther. 2007;320(1):475-85. View Source
